![molecular formula C20H17ClN4O4S B6489418 methyl 4-[2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamido]benzoate CAS No. 897621-32-8](/img/structure/B6489418.png)
methyl 4-[2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamido]benzoate
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Description
Synthesis Analysis
The synthesis of this compound involves several steps. One notable approach is the catalytic protodeboronation of alkyl boronic esters. This method utilizes a radical mechanism and pairs it with a Matteson–CH₂–homologation. The resulting product allows for formal anti-Markovnikov alkene hydromethylation, a valuable transformation .
Molecular Structure Analysis
The molecular structure of methyl 4-[2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamido]benzoate consists of interconnected aromatic rings, a thiazole moiety, and an acetamido group. The 1H-NMR and 13C-NMR spectra reveal characteristic peaks corresponding to different protons and carbon atoms in the compound. The IR spectrum provides information about functional groups, including C–H stretching, C=C skeletal vibrations, and C=O stretching .
Chemical Reactions Analysis
The compound’s chemical reactivity is influenced by its functional groups. For instance, it can undergo hydromethylation due to the presence of boronic esters. Additionally, the thiazole ring may participate in various reactions, such as nucleophilic substitutions or cyclizations. Further studies are needed to explore its full reactivity profile .
Physical And Chemical Properties Analysis
Scientific Research Applications
- Thiazole derivatives, including those containing the 1,3-thiazole moiety, have shown promising antimicrobial properties . Researchers have investigated the antibacterial and antifungal effects of this compound, which could contribute to combating infectious diseases.
- Some thiazole-based compounds exhibit anticancer activity. Although specific studies on this methyl thiazole derivative are limited, its structural features suggest potential for targeting cancer cells . Further research could explore its effectiveness against specific cancer types.
- Thiazoles are known for their antioxidant activity . Investigating the radical-scavenging abilities of this compound could provide insights into its potential as an antioxidant agent.
- Thiazoles have been associated with anti-inflammatory properties . Researchers might explore whether this compound can modulate inflammatory pathways, potentially aiding in inflammatory disease management.
Antimicrobial Activity
Anticancer Potential
Antioxidant Properties
Anti-Inflammatory Effects
properties
IUPAC Name |
methyl 4-[[2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O4S/c1-29-18(27)12-5-7-14(8-6-12)22-17(26)10-16-11-30-20(24-16)25-19(28)23-15-4-2-3-13(21)9-15/h2-9,11H,10H2,1H3,(H,22,26)(H2,23,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTIDZHRYDIPFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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